molecular formula C8H8N2O2 B12975673 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one CAS No. 106561-30-2

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B12975673
CAS No.: 106561-30-2
M. Wt: 164.16 g/mol
InChI Key: FXMMCOBFTLOGEY-UHFFFAOYSA-N
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Description

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,3-diketoesters in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furo[2,3-d]pyrimidines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylfuro[2,3-d]pyrimidine: Similar structure but with different substitution patterns.

    5,6-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one: Contains a pyridine ring instead of a furan ring.

    5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Contains a thiophene ring instead of a furan ring.

Uniqueness

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

106561-30-2

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5,6-dimethyl-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N2O2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11)

InChI Key

FXMMCOBFTLOGEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)NC=N2)C

Origin of Product

United States

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